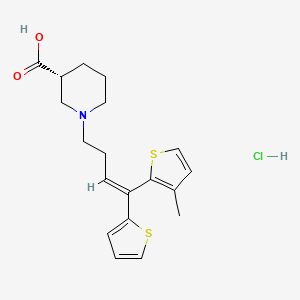
Desmethyl Tiagabine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desmethyl Tiagabine Hydrochloride is a derivative of Tiagabine, an anticonvulsant medication primarily used to treat partial seizures. Tiagabine functions as a selective gamma-aminobutyric acid (GABA) reuptake inhibitor, enhancing the activity of GABA, the major inhibitory neurotransmitter in the central nervous system . This compound retains similar properties and is of interest in pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Tiagabine Hydrochloride involves multiple steps, starting from the precursor compounds. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of appropriate thiophene derivatives with piperidine carboxylic acid.
Desmethylation: The methyl group is removed from the Tiagabine molecule to form Desmethyl Tiagabine.
Hydrochloride formation: The final step involves the conversion of Desmethyl Tiagabine to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions: Desmethyl Tiagabine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
科学研究应用
Desmethyl Tiagabine Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on GABAergic neurotransmission and potential neuroprotective properties.
Medicine: Investigated for its anticonvulsant properties and potential use in treating other neurological disorders.
作用机制
Desmethyl Tiagabine Hydrochloride exerts its effects by inhibiting the reuptake of GABA into presynaptic neurons. This action increases the availability of GABA in the synaptic cleft, enhancing inhibitory neurotransmission. The compound binds to recognition sites associated with the GABA uptake carrier, blocking GABA uptake and allowing more GABA to bind to postsynaptic receptors .
相似化合物的比较
Tiagabine: The parent compound, used as an anticonvulsant.
Gabapentin: Another anticonvulsant with a different mechanism of action, affecting calcium channels.
Vigabatrin: Inhibits GABA transaminase, increasing GABA levels by preventing its breakdown.
Uniqueness: Desmethyl Tiagabine Hydrochloride is unique due to its specific action on GABA reuptake inhibition, which differs from other anticonvulsants that may affect different pathways or targets. Its desmethylated form may offer distinct pharmacokinetic properties, potentially leading to different therapeutic effects or side effect profiles .
属性
分子式 |
C19H24ClNO2S2 |
|---|---|
分子量 |
398.0 g/mol |
IUPAC 名称 |
(3R)-1-[(Z)-4-(3-methylthiophen-2-yl)-4-thiophen-2-ylbut-3-enyl]piperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H23NO2S2.ClH/c1-14-8-12-24-18(14)16(17-7-4-11-23-17)6-3-10-20-9-2-5-15(13-20)19(21)22;/h4,6-8,11-12,15H,2-3,5,9-10,13H2,1H3,(H,21,22);1H/b16-6-;/t15-;/m1./s1 |
InChI 键 |
XROYBEWJMMPOJM-FDSSRHITSA-N |
手性 SMILES |
CC1=C(SC=C1)/C(=C\CCN2CCC[C@H](C2)C(=O)O)/C3=CC=CS3.Cl |
规范 SMILES |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=CC=CS3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















